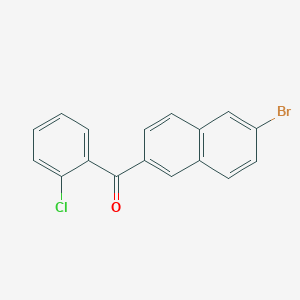

6-Bromo-2-(2-chlorobenzoyl)naphthalene

Description

Contextualization of Halogenated Naphthalene (B1677914) Derivatives in Advanced Synthetic Chemistry

Halogenated naphthalene derivatives are versatile building blocks in organic synthesis. The carbon-halogen bond provides a reactive handle for a variety of transformations, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), nucleophilic aromatic substitutions, and the formation of organometallic reagents. These reactions are fundamental to the construction of more complex molecular architectures.

The introduction of halogen atoms to the naphthalene scaffold can significantly modulate the electronic properties of the molecule, influencing its reactivity and physical characteristics. For instance, the electronegativity and size of the halogen atom can affect the electron density distribution across the aromatic system, which in turn impacts the molecule's potential as a functional material or a biologically active agent. The strategic placement of halogens can also be used to block certain positions from reacting, thereby directing subsequent functionalization to other sites on the naphthalene ring.

Academic Significance of Benzoyl-Substituted Naphthalenes

Benzoyl-substituted naphthalenes, also known as naphthoylbenzenes, are a class of diaryl ketones that have garnered considerable academic and industrial interest. The benzoyl group, being a key pharmacophore, means these compounds are often investigated for their potential biological activities. The rigid structure and extended π-system of the naphthalene ring, coupled with the polar carbonyl group and the additional phenyl ring, provide a scaffold that can interact with biological targets through a combination of hydrophobic, π-stacking, and dipole-dipole interactions.

Furthermore, the photophysical properties of benzoyl-substituted naphthalenes make them interesting candidates for applications in materials science. qut.edu.au The electronic transitions within these molecules can be tuned by altering the substitution pattern on either the naphthalene or the benzoyl ring, leading to the development of fluorescent probes, organic light-emitting diode (OLED) materials, and photosensitizers.

Structural Elucidation Challenges and Methodological Advances for Complex Naphthalene Systems

The unambiguous determination of the structure of complex, polysubstituted naphthalene derivatives like 6-Bromo-2-(2-chlorobenzoyl)naphthalene presents several challenges. The primary challenge often lies in confirming the regiochemistry of the substituents. In the case of a Friedel-Crafts acylation of 2-bromonaphthalene, multiple isomers can potentially be formed.

Modern spectroscopic techniques are indispensable for overcoming these challenges. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and various two-dimensional techniques (e.g., COSY, HSQC, HMBC), is paramount for establishing the connectivity of atoms and the substitution pattern on the aromatic rings. Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern, which helps to confirm the elemental composition. Infrared (IR) spectroscopy is used to identify key functional groups, such as the carbonyl group of the ketone. In cases where single crystals can be obtained, X-ray crystallography provides the definitive and most precise structural information, revealing bond lengths, bond angles, and the three-dimensional arrangement of the atoms.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| IUPAC Name | (6-Bromonaphthalen-2-yl)(2-chlorophenyl)methanone |

| CAS Number | 216144-73-9 hxchem.net |

| Molecular Formula | C₁₇H₁₀BrClO hxchem.net |

| Molecular Weight | 345.62 g/mol hxchem.net |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

Note: Some physical properties are estimated based on the structure and properties of similar compounds.

Table 2: Hypothetical Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Multiple signals in the aromatic region (δ 7.0-8.5 ppm). The number of signals, their splitting patterns, and coupling constants would be indicative of the substitution pattern on both the naphthalene and the chlorinated benzene (B151609) ring. |

| ¹³C NMR | A signal for the carbonyl carbon (C=O) expected around δ 190-200 ppm. Multiple signals in the aromatic region (δ 120-140 ppm). The number of distinct signals would reflect the symmetry of the molecule. |

| Mass Spectrometry (EI) | A molecular ion peak (M⁺) corresponding to the molecular weight. Isotopic peaks characteristic of the presence of bromine (M, M+2 in ~1:1 ratio) and chlorine (M, M+2 in ~3:1 ratio) would be observed. |

| Infrared (IR) Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹. C-H stretching and bending vibrations for the aromatic rings. C-Br and C-Cl stretching vibrations at lower frequencies. |

Note: The spectroscopic data presented are hypothetical and based on established principles of organic spectroscopy for similar structures. Experimental verification is required for definitive assignments.

Structure

3D Structure

Properties

IUPAC Name |

(6-bromonaphthalen-2-yl)-(2-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10BrClO/c18-14-8-7-11-9-13(6-5-12(11)10-14)17(20)15-3-1-2-4-16(15)19/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOIASCAKZDZPDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427385 | |

| Record name | 6-BROMO-2-(2-CHLOROBENZOYL)NAPHTHALENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216144-73-9 | |

| Record name | 6-BROMO-2-(2-CHLOROBENZOYL)NAPHTHALENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity Profiles of 6 Bromo 2 2 Chlorobenzoyl Naphthalene

Mechanistic Investigations of Electrophilic and Nucleophilic Aromatic Substitution on Brominated Naphthalenes

The naphthalene (B1677914) ring system is inherently more reactive than benzene (B151609) towards electrophilic substitution due to the lower delocalization energy of the fused rings. youtube.com However, the presence of a bromine substituent introduces a complex interplay of electronic and steric effects that influence the regioselectivity and rate of further substitution reactions.

Halogens, such as bromine, are deactivating groups in electrophilic aromatic substitution due to their electron-withdrawing inductive effect. This effect reduces the electron density of the naphthalene ring system, making it less susceptible to attack by electrophiles. However, halogens are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate.

In the case of 6-bromo-2-(2-chlorobenzoyl)naphthalene, the bromine at the 6-position deactivates the naphthalene ring. Electrophilic attack is generally favored at the α-positions (1, 4, 5, and 8) over the β-positions (2, 3, 6, and 7) due to the greater stability of the resulting carbocation intermediates. youtube.comyoutube.com For 1-substituted naphthalenes, further electrophilic substitution typically occurs at the 4-position (para) and sometimes at the 2-position (ortho). For 2-substituted naphthalenes, the primary sites of attack are the 1- and 3-positions.

The existing 2-(2-chlorobenzoyl) group, being a meta-directing deactivator, will further influence the position of subsequent electrophilic substitutions. Its deactivating nature, coupled with the bromine at the 6-position, makes electrophilic substitution on the naphthalene ring challenging.

Conversely, the electron-withdrawing nature of the halogen substituent and the benzoyl group makes the naphthalene ring more susceptible to nucleophilic aromatic substitution, particularly at positions activated by these groups.

The bromination of naphthalene can lead to a mixture of isomers, with the product distribution being influenced by factors such as temperature and the presence of catalysts. researchgate.net For instance, the bromination of naphthalene itself can yield mainly 1-bromonaphthalene (B1665260) under certain conditions. docbrown.info Further bromination of 1-bromonaphthalene can lead to various dibromonaphthalenes, with the regioselectivity depending on the reaction conditions. cardiff.ac.ukresearchgate.net

Kinetic studies on the oxidation of naphthalene have shown that the reaction can follow first-order kinetics with respect to both the oxidant and the substrate. jchps.com Such studies provide valuable insights into the reaction mechanism and the factors controlling the reaction rate. In the context of this compound, kinetic investigations of substitution reactions would be essential to understand the relative rates of attack at different positions and to optimize conditions for selective functionalization.

| Reaction Type | Key Factors Influencing Reactivity | Expected Outcome for this compound |

| Electrophilic Aromatic Substitution | Deactivating inductive effect of Br and benzoyl group. Directing effect of Br (ortho, para) and benzoyl (meta). Steric hindrance. | Substitution is disfavored. If forced, the position of substitution will be influenced by the combined directing effects. |

| Nucleophilic Aromatic Substitution | Electron-withdrawing nature of Br and benzoyl group. | Substitution is more favorable, particularly at activated positions. |

Reactivity of the Carbonyl Functionality within the Benzoyl Moiety

The ketone group in the 2-benzoyl moiety is a key site for a variety of chemical transformations, offering a handle for further molecular elaboration.

The carbonyl carbon of the ketone is electrophilic and is susceptible to attack by nucleophiles. This can lead to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. A wide range of nucleophiles can participate in this reaction, including Grignard reagents, organolithium compounds, and hydrides. For instance, the reaction of a Grignard reagent with a ketone is a classic method for forming carbon-carbon bonds and producing tertiary alcohols. nih.gov Similarly, reduction of the ketone with agents like sodium borohydride (B1222165) or lithium aluminum hydride would yield the corresponding secondary alcohol.

The reactivity of the ketone in this compound will be influenced by the electronic effects of the substituted naphthalene and chlorophenyl rings. The electron-withdrawing nature of these rings may enhance the electrophilicity of the carbonyl carbon, potentially increasing its reactivity towards nucleophiles.

The presence of the carbonyl group and the ortho-chloro substituent on the benzoyl ring, as well as the bromo-substituted naphthalene system, introduces the possibility of intramolecular cyclization reactions. nih.govfigshare.com Under appropriate conditions, the carbonyl oxygen or a carbanion generated adjacent to it could potentially act as a nucleophile, attacking an electrophilic site within the same molecule.

For example, intramolecular cyclization of related aryl ketone systems has been reported to yield fused ring systems. researchgate.netnih.govresearchgate.net The specific pathways and products of such cyclizations would depend on the reaction conditions (e.g., presence of a base or catalyst) and the conformational flexibility of the molecule. researchgate.net

Reactivity of the Aryl Halides: Towards Further Functionalization

The carbon-halogen bonds (C-Br on the naphthalene and C-Cl on the benzoyl group) are important sites for post-synthetic modification. These aryl halides can participate in a variety of cross-coupling reactions, allowing for the introduction of new functional groups.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the position of the aryl halide. researchgate.netresearchgate.net For example, a Suzuki coupling reaction could be used to replace the bromine or chlorine atom with an aryl, vinyl, or alkyl group. The relative reactivity of the C-Br and C-Cl bonds in such reactions would depend on the specific catalyst system and reaction conditions, with C-Br bonds generally being more reactive than C-Cl bonds.

Furthermore, the aryl halides can undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of strong electron-withdrawing groups to activate the ring. The development of transition-metal-free halogenation and functionalization methods is also an area of active research. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of C-C bonds. For this compound, the bromine atom serves as a versatile handle for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The reaction is highly valued for its tolerance of a wide range of functional groups. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of similar 6-bromo-2-naphthyl derivatives suggests that it would readily participate in Suzuki-Miyaura couplings. The general mechanism involves an oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This reaction is a key method for the synthesis of substituted alkenes. The regioselectivity of the Heck reaction on related bromonaphthalenes can be influenced by the electronic nature of the substituents and the reaction conditions. For this compound, coupling with various alkenes would be expected to proceed, affording 6-alkenyl-2-(2-chlorobenzoyl)naphthalenes. The reaction typically follows a catalytic cycle involving oxidative addition, migratory insertion of the alkene into the Pd-C bond, and β-hydride elimination.

Sonogashira Coupling: This coupling reaction forms a C-C bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. It is a highly efficient method for the synthesis of arylalkynes. The Sonogashira coupling of this compound with various terminal alkynes would provide access to a range of 6-alkynyl-2-(2-chlorobenzoyl)naphthalene derivatives. The catalytic cycle is thought to involve the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center after oxidative addition of the aryl bromide.

Metal-Halogen Exchange and Subsequent Quenching Reactions

Metal-halogen exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic species. This transformation dramatically inverts the polarity at the carbon atom, turning an electrophilic center into a nucleophilic one.

For this compound, treatment with a strong organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures would be expected to induce a bromine-lithium exchange. mdpi.com This reaction would generate the highly reactive 6-lithio-2-(2-chlorobenzoyl)naphthalene intermediate. The rate and efficiency of this exchange can be influenced by the solvent and the presence of any coordinating groups. Studies on related dihalonaphthalenes have shown that the selectivity of the lithium-halogen exchange can be directed by subtle electronic and steric factors. uni-regensburg.de

The resulting organolithium species is a potent nucleophile and can be quenched with a variety of electrophiles to introduce a wide range of substituents at the 6-position. For example, reaction with aldehydes or ketones would yield secondary or tertiary alcohols, while quenching with carbon dioxide would produce the corresponding carboxylic acid.

Computational and Theoretical Chemistry Studies of 6 Bromo 2 2 Chlorobenzoyl Naphthalene

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the three-dimensional arrangement of atoms and the distribution of electrons, which are crucial for predicting a molecule's behavior.

Density Functional Theory (DFT) Applications in Predicting Molecular Conformations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. rsc.org For a molecule like 6-Bromo-2-(2-chlorobenzoyl)naphthalene, DFT calculations, particularly using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in determining its most stable conformation. nih.gov The process involves optimizing the molecular geometry to find the lowest energy structure on the potential energy surface.

The key rotational freedom in this molecule is around the single bond connecting the carbonyl carbon to the naphthalene (B1677914) ring and the bond connecting the carbonyl carbon to the chlorophenyl ring. DFT calculations can map the potential energy surface as a function of the dihedral angles of these bonds to identify the global minimum energy conformation. The results of such a calculation would provide a detailed picture of the molecule's 3D structure, including bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Br | 1.89 Å |

| C=O | 1.22 Å | |

| C-Cl | 1.75 Å | |

| Bond Angle | C-C-Br | 120.5° |

| Naphthalene-C-O | 121.0° | |

| Chlorophenyl-C-O | 120.8° | |

| Dihedral Angle | Naphthalene-C-C-Chlorophenyl | 45.0° |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations. Actual values would require a specific computational study.

Ab Initio and Semi-Empirical Methods for Ground State Analysis

Prior to the widespread use of DFT, ab initio methods like Hartree-Fock (HF) theory were the primary tools for quantum chemical calculations. researchgate.net While generally less accurate than DFT for many applications due to the lack of electron correlation, HF calculations can still provide valuable initial insights into the electronic structure and geometry of a molecule. niscpr.res.in

Semi-empirical methods, which use parameters derived from experimental data to simplify calculations, offer a computationally less expensive alternative for large molecules. nih.gov These methods are particularly useful for preliminary conformational searches to identify a set of low-energy structures that can then be subjected to more rigorous DFT or ab initio calculations.

Theoretical Investigations of Spectroscopic Parameters and Vibrational Frequencies

Computational methods are invaluable for interpreting and predicting spectroscopic data, which are often complex for molecules of this size.

Prediction of Infrared and Raman Spectra through Computational Modeling

The vibrational frequencies of this compound can be calculated using DFT. nih.gov These calculations provide a set of normal modes, each with a corresponding frequency and intensity for both infrared (IR) and Raman activity. By analyzing the atomic motions associated with each mode, a complete assignment of the vibrational spectrum can be made. researchgate.net

For instance, the carbonyl (C=O) stretching frequency is expected to be a strong band in the IR spectrum, typically appearing around 1650-1700 cm⁻¹. The C-Br and C-Cl stretching vibrations would appear at lower frequencies. The aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. The calculated spectra can be compared with experimental data to confirm the structure of the synthesized compound.

Table 2: Illustrative Calculated Vibrational Frequencies and Assignments for this compound

| Calculated Frequency (cm⁻¹) | Vibrational Mode |

| 3080 | Aromatic C-H Stretch |

| 1685 | C=O Stretch |

| 1590 | Aromatic C=C Stretch |

| 1250 | C-CO-C Asymmetric Stretch |

| 750 | C-Cl Stretch |

| 650 | C-Br Stretch |

Note: This table provides a simplified and hypothetical representation of expected vibrational modes. A full analysis would yield a much larger number of modes.

Computational NMR Spectroscopy for Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, particularly DFT using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. numberanalytics.com The calculations provide theoretical shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). wisc.edu

These predictions are highly sensitive to the molecular geometry, making them an excellent tool for confirming the conformational analysis. wisc.edu For this compound, computational NMR can help in assigning the signals of the numerous aromatic protons and carbons, which can be challenging to interpret from the experimental spectrum alone due to overlapping signals. The predicted chemical shifts can also aid in determining the regioselectivity of substitution on the aromatic rings. acs.org

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for Key Carbon Atoms in this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 195.2 |

| C-Br (Naphthalene) | 122.5 |

| C-Cl (Benzoyl) | 135.8 |

| C-CO (Naphthalene) | 138.1 |

| C-CO (Benzoyl) | 139.5 |

Note: The data in this table is for illustrative purposes. The accuracy of predicted NMR shifts depends on the level of theory and solvent modeling.

Modeling of Reaction Pathways and Transition States

Theoretical chemistry can also be used to explore the reactivity of this compound. By modeling potential reaction pathways, it is possible to understand the kinetics and thermodynamics of various chemical transformations. This involves locating the transition state structures for a given reaction and calculating the activation energy barrier.

For example, one could model the nucleophilic attack at the carbonyl carbon or an electrophilic aromatic substitution on one of the aromatic rings. The calculations would reveal the preferred sites of reaction and the energy profiles of these transformations. This information is crucial for designing synthetic routes and understanding the chemical stability of the molecule. The analysis of frontier molecular orbitals (HOMO and LUMO) can also provide qualitative insights into the reactive sites of the molecule. rsc.org

Computational Reaction Kinetics and Thermodynamics

The synthesis of this compound typically involves the Friedel-Crafts acylation of a substituted naphthalene derivative. Computational studies on the acylation of naphthalene have revealed a complex interplay between kinetic and thermodynamic control, which dictates the isomeric distribution of the products.

The Friedel-Crafts acylation of naphthalene can yield two primary isomers: the α-substituted product and the β-substituted product. Kinetic studies, supported by computational models, have shown that the ratio of these isomers is highly dependent on reaction conditions such as temperature, catalyst, and solvent. Generally, acylation at the α-position is kinetically favored, meaning it has a lower activation energy and proceeds faster. In contrast, the β-substituted product is often the thermodynamically more stable isomer. rsc.org

In the case of the Friedel-Crafts acetylation of naphthalene, kinetic investigations have demonstrated that the α/β isomer ratio can change significantly over the course of the reaction. rsc.org Initially, the kinetically controlled α-isomer is predominant, but as the reaction progresses, rearrangement to the more stable β-isomer can occur, particularly at higher temperatures. rsc.org This suggests that the formation of the 2-substituted product in this compound is likely a thermodynamically controlled process.

Density Functional Theory (DFT) calculations have been employed to explore the reaction mechanisms and energy profiles of Friedel-Crafts reactions. acs.org These studies help in understanding the stability of intermediates and transition states. For the acylation of naphthalene, DFT calculations can elucidate the energy barriers for the formation of both α- and β-acylnaphthalene, providing a theoretical basis for the observed product distribution. nih.gov The presence of a bromo substituent on the naphthalene ring, as in the precursor to this compound, will influence the electronic properties and, consequently, the regioselectivity of the acylation reaction. nih.gov

Table 1: Theoretical Kinetic and Thermodynamic Parameters for Naphthalene Acylation

| Parameter | α-Acylation (Kinetic Product) | β-Acylation (Thermodynamic Product) |

| Relative Activation Energy | Lower | Higher |

| Relative Product Stability | Less Stable | More Stable |

| Typical Reaction Conditions | Low Temperature | High Temperature |

| This table presents generalized comparative data based on principles of Friedel-Crafts acylation of naphthalene. rsc.org |

The reversibility of the Friedel-Crafts acylation reaction is a key factor in achieving the thermodynamically favored product. researchgate.net At elevated temperatures, the initially formed α-acylnaphthalene can undergo deacylation, and the resulting naphthalene can then be re-acylated at the more stable β-position. researchgate.net Computational models can simulate these reaction pathways and calculate the associated energy changes, helping to predict the optimal conditions for the selective synthesis of the desired β-isomer.

Solvent Effects in Theoretical Reaction Modeling

The choice of solvent plays a critical role in the outcome of Friedel-Crafts acylation reactions, and computational models are instrumental in understanding these effects. The solvent can influence the stability of the reacting species, intermediates, and transition states, thereby altering the reaction kinetics and the final product distribution. stackexchange.com

In the acylation of naphthalene, the polarity of the solvent has been shown to have a profound impact on the α/β isomer ratio. stackexchange.com Non-polar solvents, such as carbon disulfide or dichloromethane, tend to favor the formation of the kinetically controlled α-isomer. stackexchange.com In contrast, polar solvents like nitrobenzene (B124822) often lead to the preferential formation of the thermodynamically stable β-isomer. stackexchange.com

Theoretical models explain this phenomenon by considering the solubility and stability of the intermediate complexes formed during the reaction. In non-polar solvents, the complex formed between the α-acylnaphthalene and the Lewis acid catalyst (e.g., AlCl₃) may be less soluble and precipitate out of the solution, thus preventing the reverse reaction and isomerization to the β-product. stackexchange.com In polar solvents, this complex remains dissolved, allowing the reaction to reach thermodynamic equilibrium and favoring the formation of the more stable β-isomer. stackexchange.com

Computational studies can explicitly model the solvent molecules and their interactions with the reactants and intermediates. This can be achieved through implicit solvent models, where the solvent is treated as a continuous medium with a specific dielectric constant, or through explicit solvent models, where individual solvent molecules are included in the calculation. These models can predict how the solvent stabilizes charged intermediates and transition states, providing a quantitative understanding of the solvent's role in directing the regioselectivity of the reaction.

Recent computational work has also explored the use of "green" solvents, such as deep eutectic solvents (DESs) and ionic liquids, for Friedel-Crafts acylation. acs.orgresearchgate.netresearchgate.net DFT calculations have been used to investigate the mechanism of acylation in these media, revealing how the unique properties of these solvents can enhance reaction rates and selectivity. acs.org For the synthesis of this compound, theoretical modeling of solvent effects could guide the selection of an optimal reaction medium to maximize the yield of the desired β-isomer while minimizing byproducts and environmental impact.

Table 2: Influence of Solvent Polarity on Isomer Distribution in Naphthalene Acylation

| Solvent | Polarity | Predominant Isomer |

| Carbon Disulfide | Non-polar | α-Acylnaphthalene (Kinetic) |

| Dichloromethane | Polar aprotic | α-Acylnaphthalene (Kinetic) |

| Nitrobenzene | Polar aprotic | β-Acylnaphthalene (Thermodynamic) |

| This table illustrates the general trend of solvent effects on the regioselectivity of naphthalene acylation. stackexchange.com |

Advanced Spectroscopic Characterization Methodologies Applied to 6 Bromo 2 2 Chlorobenzoyl Naphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone in the definitive identification and structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR and ¹³C NMR Spectral Interpretation Techniques

The ¹H (proton) and ¹³C (carbon-13) NMR spectra of 6-Bromo-2-(2-chlorobenzoyl)naphthalene offer a wealth of structural information. The interpretation of these spectra involves analyzing chemical shifts, signal integrations, and spin-spin coupling patterns to piece together the molecular structure.

In the ¹H NMR spectrum, the protons on the naphthalene (B1677914) and benzoyl rings will appear in the aromatic region, typically between 7.0 and 8.5 ppm. The exact chemical shifts are influenced by the electronic effects of the bromine, chlorine, and carbonyl substituents. Protons on the naphthalene ring system will exhibit characteristic coupling patterns (doublets, doublets of doublets) depending on their proximity to each other. Similarly, the protons on the 2-chlorobenzoyl group will show distinct signals.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the benzoyl group is typically found in the downfield region (around 190-200 ppm). The carbons of the aromatic rings will resonate in the range of 120-150 ppm. The carbon atoms directly bonded to the bromine and chlorine atoms will experience a downfield shift due to the electronegativity of these halogens. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups, although only CH groups are present in the aromatic portions of this molecule. ruc.dk

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Naphthalene H-1 | 7.8-8.2 | 128-132 |

| Naphthalene H-3 | 7.6-8.0 | 125-129 |

| Naphthalene H-4 | 7.4-7.8 | 127-131 |

| Naphthalene H-5 | 7.7-8.1 | 129-133 |

| Naphthalene H-7 | 7.9-8.3 | 130-134 |

| Naphthalene H-8 | 7.5-7.9 | 126-130 |

| Benzoyl H-3' | 7.3-7.7 | 128-132 |

| Benzoyl H-4' | 7.2-7.6 | 127-131 |

| Benzoyl H-5' | 7.3-7.7 | 129-133 |

| Benzoyl H-6' | 7.4-7.8 | 130-134 |

| Naphthalene C-2 | - | 135-140 |

| Naphthalene C-6 | - | 120-125 |

| Benzoyl C-1' | - | 138-142 |

| Benzoyl C-2' | - | 131-135 |

| Carbonyl C=O | - | 190-195 |

Note: These are predicted ranges and actual values may vary based on solvent and experimental conditions.

Advanced 2D NMR Experiments (e.g., COSY, HMQC, HMBC) for Connectivity Assignments

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for unambiguously assigning the signals and confirming the connectivity of the molecular structure. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the naphthalene and benzoyl rings, helping to trace the spin systems within each aromatic ring.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates directly bonded proton and carbon atoms. libretexts.orgcolumbia.edu Each cross-peak in an HMQC/HSQC spectrum links a specific proton signal to the carbon signal it is attached to, allowing for the direct assignment of carbon resonances for all protonated carbons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). columbia.edu HMBC is crucial for piecing together the entire molecular puzzle. For instance, it would show correlations from the protons on the naphthalene ring to the carbonyl carbon, and from the protons on the benzoyl ring to the same carbonyl carbon, thus confirming the benzoyl group's attachment to the naphthalene core. It would also help to definitively place the bromine and chlorine substituents by observing long-range correlations from nearby protons. columbia.eduresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These vibrations are specific to the types of bonds and functional groups present, providing a molecular fingerprint.

Characteristic Absorption Frequencies of Naphthalene and Benzoyl Moieties

The IR and Raman spectra of this compound will be dominated by the characteristic vibrations of the naphthalene and benzoyl groups.

Naphthalene Moiety:

Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. researchgate.net

Aromatic C=C stretching vibrations give rise to a series of bands between 1600 and 1400 cm⁻¹.

C-H in-plane bending vibrations are found in the 1300-1000 cm⁻¹ region. researchgate.net

Strong C-H out-of-plane bending vibrations occur between 900 and 675 cm⁻¹, and their positions are indicative of the substitution pattern on the aromatic ring. researchgate.net

The C-Br stretching vibration will appear at lower frequencies, typically in the range of 600-500 cm⁻¹.

Benzoyl Moiety:

The most prominent feature will be the strong C=O stretching vibration of the ketone, which is expected in the range of 1680-1660 cm⁻¹. The conjugation with the aromatic rings lowers this frequency from that of a simple aliphatic ketone.

Aromatic C-H and C=C vibrations will overlap with those of the naphthalene ring.

The C-Cl stretching vibration is expected in the 800-600 cm⁻¹ region.

Interactive Data Table: Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| C-H Stretch | Aromatic | 3100 - 3000 |

| C=O Stretch | Aryl Ketone | 1680 - 1660 |

| C=C Stretch | Aromatic | 1600 - 1400 |

| C-H In-plane Bend | Aromatic | 1300 - 1000 |

| C-H Out-of-plane Bend | Aromatic | 900 - 675 |

| C-Cl Stretch | Aryl Halide | 800 - 600 |

| C-Br Stretch | Aryl Halide | 600 - 500 |

Conformational Analysis via Vibrational Spectroscopy

The bond connecting the carbonyl group to the naphthalene ring and the bond connecting the carbonyl group to the chlorophenyl ring allow for rotational freedom, leading to different possible conformations (rotamers). mdpi.comiu.edu.sa These conformers may have slightly different vibrational frequencies due to changes in steric interactions and conjugation. nih.govarxiv.org

By carefully analyzing the IR and Raman spectra, potentially with the aid of computational modeling (DFT calculations), it may be possible to identify the presence of different conformers in the sample. iu.edu.saarxiv.org For example, the C=O stretching band might appear as a broadened peak or as multiple closely spaced peaks if more than one conformer is significantly populated at room temperature. Low-temperature spectroscopic studies can also be employed to "freeze out" specific conformers and simplify the spectra for analysis. boisestate.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. docbrown.info

For this compound, the molecular ion peak in the mass spectrum will be a cluster of peaks due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). docbrown.infodocbrown.info This results in a characteristic M, M+2, and M+4 pattern for the molecular ion, which is a clear indicator of the presence of one bromine and one chlorine atom.

The fragmentation of the molecular ion upon electron ionization will primarily occur at the weakest bonds. The C-Br and C-Cl bonds are relatively weak, as is the bond between the carbonyl carbon and the aromatic rings. Common fragmentation pathways would include:

Loss of a bromine radical (•Br)

Loss of a chlorine radical (•Cl)

Cleavage of the benzoyl group, leading to a [C₁₀H₆BrCO]⁺ ion or a [C₇H₄Cl]⁺ ion.

Cleavage to form a bromonaphthalene cation [C₁₀H₆Br]⁺.

Further fragmentation of these primary fragment ions.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| Fragment Ion | Structure | Predicted m/z |

| [M]⁺ | [C₁₇H₁₀BrClO]⁺ | 356/358/360 |

| [M-Br]⁺ | [C₁₇H₁₀ClO]⁺ | 277/279 |

| [M-Cl]⁺ | [C₁₇H₁₀BrO]⁺ | 321/323 |

| [C₁₀H₆BrCO]⁺ | 2-Bromonaphthoyl cation | 233/235 |

| [C₇H₄Cl]⁺ | 2-Chlorophenyl cation | 111/113 |

| [C₁₀H₆Br]⁺ | Bromonaphthyl cation | 205/207 |

Note: The m/z values are given for the major isotopes (¹²C, ¹H, ¹⁶O, ⁷⁹Br, ³⁵Cl) and their isotopic partners.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No published studies were found that report the high-resolution mass spectrometry analysis of this compound. Consequently, experimental data for its exact mass determination is not available. While the theoretical exact mass can be calculated from its molecular formula, experimentally determined HRMS data, which would confirm the elemental composition with high precision, remains un-documented in scientific literature.

Fragmentation Pathways and Structural Information from MS/MS

Similarly, there is no available information regarding the tandem mass spectrometry (MS/MS) analysis of this compound. The study of its fragmentation pathways, which would provide crucial insights into its structural components and bonding, has not been reported. Research on the mass spectrometry of substituted benzoylnaphthalenes exists as a general class, but specific fragmentation patterns for this particular halogenated derivative have not been elucidated.

X-ray Crystallography for Solid-State Molecular Architecture Determination

The solid-state structure of this compound has not been characterized by X-ray crystallography according to available records.

Crystal Structure Analysis and Intermolecular Interactions

Without X-ray crystallographic data, no analysis of the crystal structure or the nature of intermolecular interactions, such as halogen bonding or π-stacking, can be provided. The precise three-dimensional arrangement of the molecule in the solid state remains unknown.

Polymorphism and Solid-State Characteristics

The potential for polymorphism, the ability of a compound to exist in multiple crystalline forms, has not been investigated for this compound. As such, no information on its different polymorphic forms or other solid-state characteristics is available.

Advanced Synthetic Applications in Organic Chemistry: Utilizing 6 Bromo 2 2 Chlorobenzoyl Naphthalene As a Synthetic Synthon

Role as an Intermediate in the Synthesis of Complex Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused benzene (B151609) rings. nih.govgoogle.comrsc.org The synthesis of complex and highly substituted PAHs is a significant goal in organic chemistry, driven by their applications in materials science and electronics. 6-Bromo-2-(2-chlorobenzoyl)naphthalene serves as an excellent starting block for building larger PAH systems through carbon-carbon bond-forming reactions.

The primary tool for this purpose is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which pairs an organohalide with a boronic acid or ester. nih.govrsc.orgmdpi.com The C-Br bond at the 6-position of the naphthalene (B1677914) ring is the more reactive site for such couplings. By reacting this compound with various arylboronic acids, new aromatic rings can be appended to the naphthalene core. For instance, coupling with phenylboronic acid would yield 6-phenyl-2-(2-chlorobenzoyl)naphthalene. More complex boronic acids, such as those derived from pyrene (B120774) or fluorene, can be used to construct elaborate, multi-ring PAH structures.

The less reactive C-Cl bond on the benzoyl moiety offers a site for a second, subsequent cross-coupling reaction under more forcing conditions. This differential reactivity allows for a controlled, stepwise approach to synthesizing non-symmetrical, highly complex PAHs that would be difficult to access through other methods. This strategy of leveraging multiple, differentially reactive halogens is a cornerstone of modern synthetic strategy for creating complex molecules. nih.gov

Table 1: Potential Suzuki-Miyaura Coupling Reactions for PAH Synthesis

| Reactant 1 | Reactant 2 (Boronic Acid/Ester) | Potential Product (PAH Precursor) |

| This compound | Phenylboronic acid | 6-Phenyl-2-(2-chlorobenzoyl)naphthalene |

| This compound | Naphthalene-1-boronic acid | 6-(1-Naphthyl)-2-(2-chlorobenzoyl)naphthalene |

| This compound | Pyrene-1-boronic acid | 6-(Pyren-1-yl)-2-(2-chlorobenzoyl)naphthalene |

| 6-Phenyl-2-(2-chlorobenzoyl)naphthalene | Anthracene-9-boronic acid | 6-Phenyl-2-(2-(anthracen-9-yl)benzoyl)naphthalene |

Derivatization for the Development of Novel Organic Materials

The unique electronic and structural properties of the naphthalene ring system make it a desirable component in advanced organic materials, including polymers, dyes, and pigments. nih.gov The derivatization of this compound provides a direct route to such materials.

Incorporation into Polymer Backbones

Naphthalene-containing polymers are known for their high thermal stability and unique optical and electronic properties. google.com The bifunctional nature of this compound, with its two halogen atoms, makes it a potential monomer for step-growth polymerization.

Through reactions like Suzuki polycondensation, this molecule can be incorporated into a polymer backbone. For example, polymerization of a self-condensing monomer derived from this compound (by converting one of the aryl halides into a boronic ester) could produce a highly aromatic polymer. The rigid and bulky naphthoyl group would likely impart high thermal stability and a high glass transition temperature to the resulting polymer. Alternatively, it can act as a cross-linking agent or a branching point in a polymer structure by reacting both halogen sites. The halogen bond itself is also being explored as a tool for designing smart polymeric materials. rsc.org

Precursor for Advanced Dye and Pigment Molecules

Many commercial dyes are based on the azo-coupling of naphthalene derivatives, such as 6-bromo-2-naphthol. medchemexpress.comresearchgate.net The extended π-conjugated system of the this compound scaffold makes it a suitable chromophore (the color-bearing part of a molecule). The color and properties of this chromophore can be finely tuned by chemical modification at the bromine position.

Using palladium-catalyzed cross-coupling reactions, various electron-donating or electron-withdrawing groups can be attached at the C-6 position. For example, a Buchwald-Hartwig amination could introduce an amino group, a powerful auxochrome (a group that modifies the chromophore's ability to absorb light), which would shift the absorption spectrum towards longer wavelengths (a bathochromic shift), potentially resulting in deep colors. The synthesis of naphthalene diimides, which are important precursors for dyes, often starts from brominated naphthalene derivatives. jlu.edu.cnresearchgate.net This highlights the general strategy of using a bromo-naphthalene synthon as a platform for developing new colorants.

Table 2: Potential Derivatives for Organic Materials

| Application | Synthetic Strategy | Potential Functional Group Added (at C-6) | Resulting Compound Class |

| Polymer | Suzuki Polycondensation | -B(OR)2 (conversion of C-Br) | Aromatic Polymer |

| Dye | Buchwald-Hartwig Amination | -NR2 (e.g., -N(CH3)2) | Naphthalene-based Dye |

| Dye | Sonogashira Coupling | -C≡C-Ar (Alkynyl group) | Extended π-System Chromophore |

| Fluorescent Material | Suzuki Coupling | -Aryl (e.g., Pyrenyl) | Fluorescent PAH Derivative |

Development of Libraries of Structurally Diverse Naphthalene Derivatives for Academic Screening

In drug discovery and materials science, researchers often rely on screening large libraries of diverse compounds to identify molecules with desired properties. This compound is an ideal scaffold for building such libraries due to its two differentially reactive halogen sites.

A common strategy in combinatorial chemistry is to use a versatile core molecule and react it with a large set of building blocks. A library could be generated by first performing a Suzuki coupling at the more reactive C-Br bond with hundreds of different boronic acids. This would create a large intermediate library. Each of these intermediates still contains the less reactive C-Cl bond, which could then be subjected to a second diversification step, for example, a Buchwald-Hartwig amination with a library of different amines. This two-step, divergent approach allows for the rapid generation of thousands of unique, complex molecules from a single starting material.

Such libraries of naphthalene derivatives are valuable for screening. For example, libraries based on bromo-naphthalene scaffolds have been used to search for novel antagonists for chemokine receptors like CCR8, which are important in immunology. nih.gov Similarly, substituted naphthalenes have been synthesized and screened as anticancer agents. nih.gov The structural diversity that can be achieved starting from this compound makes it a powerful tool for academic and industrial screening campaigns aimed at discovering new functional molecules.

Future Research Directions and Unexplored Avenues for 6 Bromo 2 2 Chlorobenzoyl Naphthalene

Investigation of Novel Catalytic Transformations Involving the Compound

The bromine and chlorine atoms on the 6-Bromo-2-(2-chlorobenzoyl)naphthalene structure are ripe for exploitation through modern catalytic methods. The presence of a bromo-naphthalene moiety, in particular, opens the door to a variety of palladium-catalyzed cross-coupling reactions. nih.govrsc.orgresearchgate.net Future research could focus on Suzuki, Stille, Heck, and Sonogashira couplings to introduce a wide array of functional groups at the 6-position of the naphthalene (B1677914) ring. nih.gov Such modifications could lead to the synthesis of a diverse library of derivatives with potentially new biological activities or material properties.

Furthermore, the benzophenone (B1666685) moiety within the molecule suggests the potential for novel photocatalytic applications. Benzophenone itself is a well-known photosensitizer, and its derivatives can participate in visible-light/nickel photoredox-catalyzed C-H arylations. rsc.orgrsc.org Future studies could explore whether this compound or its derivatives can act as photocatalysts, potentially mediating reactions such as the reduction of aryl halides or other photoredox transformations. ekb.eg The photocatalytic degradation of the naphthalene core itself, as has been studied with other naphthalene compounds using nanoparticle photocatalysts, could also be an area of investigation for environmental applications. researchgate.netmdpi.comrsc.org

Exploration of Asymmetric Synthesis Methodologies

The development of methods for the asymmetric synthesis of this compound and its derivatives is a significant and largely unexplored area. The creation of chiral versions of this molecule could be of great interest for applications in pharmacology and as chiral ligands in catalysis. scirp.orgbris.ac.ukresearchgate.net

Several strategies could be pursued:

Organocatalysis : Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. scirp.orgresearchgate.net Future research could focus on developing organocatalytic domino reactions to construct the chiral naphthalene core with high enantioselectivity. scirp.org

Chemoenzymatic Synthesis : The use of enzymes in synthesis offers a green and highly selective route to chiral compounds. A chemoenzymatic approach, potentially starting from a simple naphthalene precursor, could be developed to introduce chirality early in the synthetic sequence. mdpi.com

Asymmetric Cross-Coupling : For derivatives where the focus is on creating axial chirality, asymmetric cross-coupling reactions, such as the Suzuki-Miyaura coupling using chiral phosphine (B1218219) ligands, could be a fruitful avenue of research. elsevierpure.comscienceopen.com

Advanced Materials Science Applications Beyond Current Scope

The unique electronic and photophysical properties of the naphthalene and benzophenone moieties suggest that this compound could be a precursor to advanced materials.

Luminescent Materials : Substituted naphthalenes and benzophenones are known to exhibit interesting luminescence properties, including fluorescence and phosphorescence. elsevierpure.comresearchgate.netnih.govnih.govrsc.orgrsc.orgscirp.orgresearchgate.net The specific substitution pattern of this compound could lead to unique photophysical characteristics. Future work could involve detailed photophysical studies, including absorption and emission spectroscopy, to determine its potential for use in applications such as organic light-emitting diodes (OLEDs) or as fluorescent probes. nih.gov

Integration with Green Chemistry Principles for Sustainable Synthesis

Future synthetic strategies for this compound and its derivatives should prioritize the principles of green chemistry to enhance sustainability.

Microwave-Assisted Synthesis : Microwave irradiation has been shown to accelerate organic reactions, often leading to higher yields and shorter reaction times. bris.ac.ukresearchgate.netnih.gov The Friedel-Crafts acylation, a key step in the synthesis of benzophenones, can be effectively carried out using microwave assistance. rsc.orgbris.ac.ukresearchgate.netnih.govnih.gov

Flow Chemistry : Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. rsc.orgnih.govnih.govresearchgate.netacs.orgresearchgate.net The synthesis of benzophenone derivatives has been successfully demonstrated using continuous flow microreactors, suggesting that this technology could be applied to the production of this compound in a more efficient and sustainable manner. nih.govacs.org

Synergistic Experimental and Computational Research Approaches

A powerful strategy for accelerating the discovery of new applications for this compound lies in the close integration of experimental and computational methods.

DFT and TD-DFT Studies : Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for predicting the structural, electronic, and photophysical properties of molecules. rsc.orgrsc.orgresearchgate.netscienceopen.comnih.govrsc.orgresearchgate.netacs.org These methods can be used to model the UV absorption spectra, frontier molecular orbitals, and excited state properties of this compound and its derivatives. rsc.orgnih.govacs.org This theoretical insight can guide the design of new molecules with desired properties and help to interpret experimental results. rsc.orgresearchgate.netrsc.orgresearchgate.net

Molecular Modeling of Interactions : For potential biological applications, molecular docking and molecular dynamics simulations can be used to predict how these molecules might interact with biological targets such as enzymes or receptors. nih.gov This can help to prioritize which derivatives to synthesize and test, saving time and resources.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, leading to new discoveries and innovations across a range of scientific disciplines.

Q & A

What are the standard synthetic routes for 6-Bromo-2-(2-chlorobenzoyl)naphthalene, and how is regioselectivity controlled?

Level: Basic

Methodological Answer:

The synthesis typically involves a Friedel-Crafts acylation of 6-bromonaphthalene derivatives with 2-chlorobenzoyl chloride. A common approach includes:

- Substrate Preparation: Brominated naphthalene intermediates (e.g., 6-bromo-2-naphthol) are synthesized via electrophilic substitution or coupling reactions. For example, bromination of naphthalene derivatives using brominating agents like ( ) .

- Acylation Step: The Friedel-Crafts reaction employs Lewis acids (e.g., ) to activate the acyl chloride. Regioselectivity at the naphthalene C-2 position is controlled by steric and electronic effects, with electron-donating groups directing substitution ( ) .

- Purification: Reaction progress is monitored via TLC (n-hexane:ethyl acetate, 9:1), followed by extraction with ethyl acetate and drying over ().

How can reaction conditions be optimized to minimize byproducts during Friedel-Crafts acylation?

Level: Advanced

Methodological Answer:

Key optimization strategies include:

- Catalyst Screening: Testing alternative Lewis acids (e.g., , ) to reduce over-acylation or polyhalogenation. highlights in DMF for oxyanion stabilization, which could mitigate side reactions.

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic substrates, while lower temperatures (0–5°C) suppress electrophilic side reactions ( ) .

- Byproduct Analysis: Use and to identify halogen displacement or dimerization. For example, unexpected peaks at δ 7.5–8.5 ppm may indicate naphthalene ring alkylation ( ) .

What analytical techniques are critical for characterizing this compound, and how are data contradictions resolved?

Level: Advanced

Methodological Answer:

- Structural Confirmation:

- Contradiction Resolution: Discrepancies in melting points or purity often arise from residual solvents (e.g., DMF). Recrystallization in ethanol or cyclohexane improves purity, monitored by HPLC ( ) .

How does temperature influence the stability of this compound during storage?

Level: Basic

Methodological Answer:

- Storage Recommendations: Brominated aromatic compounds degrade via light-induced radical pathways. Store at 0–6°C in amber glass vials under inert gas (e.g., ) to prevent hydrolysis of the benzoyl group ( ) .

- Stability Testing: Accelerated degradation studies (40°C/75% RH) with periodic HPLC analysis quantify decomposition products (e.g., dehalogenated naphthalene derivatives) ( ) .

What mechanistic insights explain competing pathways in the synthesis of halogenated naphthalene derivatives?

Level: Advanced

Methodological Answer:

- Electrophilic Aromatic Substitution (EAS): Bromine and acyl groups compete for activating/deactivating positions. The 2-position on naphthalene is favored due to lower steric hindrance compared to the 1-position.

- Side Reactions: Prolonged reaction times or excess acyl chloride may lead to diacylation or halogen migration . Kinetic vs. thermodynamic control is assessed by varying reaction duration and quenching intermediates ( ) .

- Computational Modeling: DFT calculations predict charge distribution on the naphthalene ring, guiding substituent placement ( ) .

How can researchers troubleshoot low yields in the final coupling step?

Level: Advanced

Methodological Answer:

- Catalyst Regeneration: Lewis acids like may deactivate due to moisture. Ensure rigorous drying of solvents (e.g., DMF over molecular sieves) ().

- Substrate Purity: Impure bromonaphthalene precursors (e.g., 6-bromo-2-naphthylamine) reduce coupling efficiency. Pre-purify via column chromatography (silica gel, hexane:EtOAc) ( ) .

- Scale-Up Adjustments: Larger batches require slower addition of acyl chloride to prevent exothermic side reactions. Use a dropping funnel and ice bath ().

What are the recommended protocols for assessing biological activity of this compound?

Level: Advanced

Methodological Answer:

- In Vitro Assays: Screen for kinase inhibition or cytotoxicity using cell lines (e.g., HeLa or HEK293). Dissolve the compound in DMSO (<0.1% final concentration) to avoid solvent toxicity ( ) .

- Metabolic Stability: Incubate with liver microsomes (human/rat) and analyze via LC-MS for oxidative metabolites (e.g., hydroxylation at the naphthalene ring) ( ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.